N-(3-hydroxy-2,2-dimethylpropyl)methanesulfonamide
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Overview
Description
N-(3-hydroxy-2,2-dimethylpropyl)methanesulfonamide is a chemical compound with the molecular formula C6H15NO3S and a molecular weight of 181.26 g/mol . It is characterized by the presence of a methanesulfonamide group attached to a 3-hydroxy-2,2-dimethylpropyl chain. This compound is known for its low melting solid form and is used in various scientific research applications .
Preparation Methods
The synthesis of N-(3-hydroxy-2,2-dimethylpropyl)methanesulfonamide typically involves the reaction of methanesulfonyl chloride with 3-hydroxy-2,2-dimethylpropan-1-amine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
N-(3-hydroxy-2,2-dimethylpropyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-(3-hydroxy-2,2-dimethylpropyl)methanesulfonamide has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme-substrate interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of N-(3-hydroxy-2,2-dimethylpropyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonamide group can form hydrogen bonds and electrostatic interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The hydroxyl group can also participate in hydrogen bonding, enhancing the binding affinity of the compound to its target .
Comparison with Similar Compounds
N-(3-hydroxy-2,2-dimethylpropyl)methanesulfonamide can be compared with other similar compounds, such as:
N-(2-hydroxyethyl)methanesulfonamide: This compound has a similar structure but with a 2-hydroxyethyl group instead of a 3-hydroxy-2,2-dimethylpropyl group. It exhibits different reactivity and binding properties due to the difference in the alkyl chain.
N-(3-hydroxypropyl)methanesulfonamide: This compound has a 3-hydroxypropyl group, lacking the dimethyl substitution.
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and binding characteristics, making it valuable for various scientific research applications .
Properties
IUPAC Name |
N-(3-hydroxy-2,2-dimethylpropyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO3S/c1-6(2,5-8)4-7-11(3,9)10/h7-8H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOYGFODWEPYYHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNS(=O)(=O)C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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